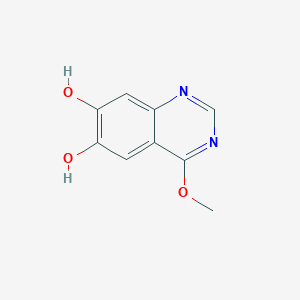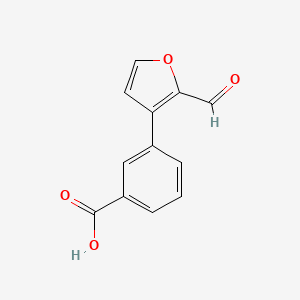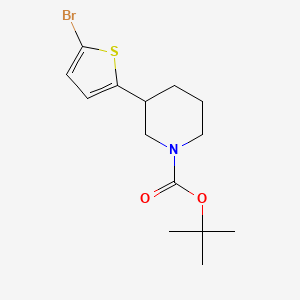
1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₁₈BrNO₂S It is a derivative of piperidinecarboxylic acid, featuring a bromothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of piperidine with 5-bromo-2-thiophenecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of a boronic acid derivative of 5-bromo-2-thiophene with piperidinecarboxylic acid chloride in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Piperidinecarboxylic acid derivatives with higher oxidation states.
Reduction Products: Piperidinecarboxylic acid derivatives with reduced bromine content.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interaction of bromothiophene derivatives with various biomolecules.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways. The bromothiophene moiety interacts with various enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
2-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Similar structure but different position of the bromine atom.
3-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Different position of the carboxylic acid group.
4-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Different position of the piperidine ring.
Uniqueness: 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the bromothiophene group and the piperidine ring contribute to its distinct properties compared to similar compounds.
属性
IUPAC Name |
tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNOGWXAPZUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
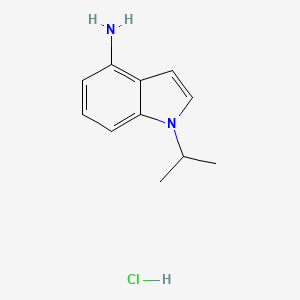
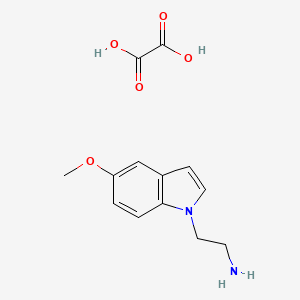
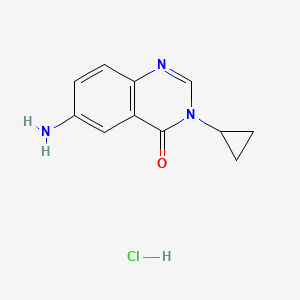
![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
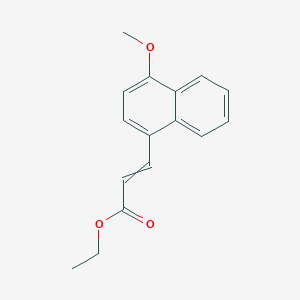
![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)
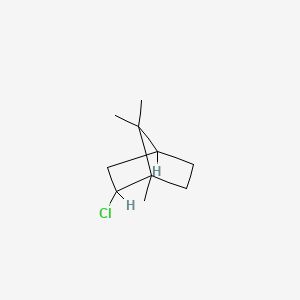
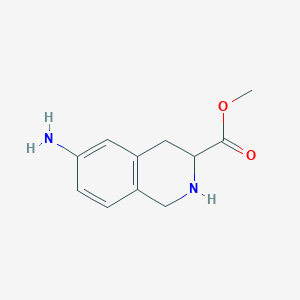
![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)
